Maytansine
Overview
Description
Maytansine, also known as Maitansine, is a cytotoxic agent . It is a macrolide of the ansamycin type and can be isolated from plants of the genus Maytenus . It inhibits the assembly of microtubules by binding to tubulin at the rhizoxin binding site .
Molecular Structure Analysis
Maytansine is a 19-member ansa macrolide structure attached to a chlorinated benzene ring . The molecular structure and absolute configuration of maytansine have been found from a three-dimensional single-crystal X-ray analysis .Chemical Reactions Analysis
Maytansine and its cellular metabolites (S-methyl-DM1 and S-methyl-DM4) of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules . They inhibit polymerization more weakly than maytansine, but at 100 nmol/L they suppress dynamic instability more strongly than maytansine .Physical And Chemical Properties Analysis
Maytansine has a molecular formula of C34H46ClN3O10 and a molar mass of 692.20 g/mol .Scientific Research Applications
Targeted Cancer Treatment
Maytansine, a highly cytotoxic natural product, originally failed as an anticancer agent due to unacceptable systemic toxicity. However, its potent cell-killing ability is being repurposed in targeted delivery approaches for selective destruction of cancer cells. New maytansinoids, synthesized with variations in ester side chain length and steric hindrance, have shown even greater in vitro potency than maytansine. Their targeted delivery using monoclonal antibodies has resulted in high, specific killing of targeted cells in vitro and remarkable antitumor activity in vivo (Widdison et al., 2006).
Microtubule Dynamics Suppression
Maytansine is known to target microtubules, inducing mitotic arrest and killing tumor cells at subnanomolar concentrations. Antibody-conjugated maytansine derivatives have been developed to enhance tumor specificity and reduce side effects. These conjugates, along with their cellular metabolites, have demonstrated strong suppression of microtubule dynamic instability, contributing to their antitumor activity (Lopus et al., 2010).
Effects on Fast Axoplasmic Transport
Maytansine's impact on neurofibrillar elements and fast axoplasmic transport was studied in the context of its potential as an antineoplastic drug. It was found that maytansine can induce alterations in neurofibrillar elements and partially block fast axoplasmic transport in vitro, highlighting a neurophysiological aspect of its action (Donoso et al., 1978).
Antimitotic Activity
The potent antimitotic activity of maytansine has been studied, showing its ability to irreversibly inhibit cell division and disrupt the formation of the mitotic apparatus. Its action on microtubule polymerization has notable implications for its use as an antitumor agent (Remillard et al., 1975).
Ecological Role and Spatial Profiling
The ecological role of maytansine, especially as a chemical defense compound in plants like Maytenus senegalensis, has been explored. Spatial and temporal distribution of maytansine during seed germination suggests its function in protecting vulnerable plant tissues, such as seeds, from predators or pathogens (Eckelmann et al., 2017).
Cellular Metabolism and Binding to Tubulin
Maytansine and its derivatives have shown to bind totubulin, affecting microtubule dynamics crucial for cell division. The inhibition of nucleotide binding at tubulin's exchangeable site by maytansine highlights its mechanism of action at a molecular level, contributing to its antimitotic properties (Huang et al., 1985).
Maytansine in Traditional Medicine
The genus Maytenus, from which maytansine is derived, has been used in traditional medicine. Research spanning over four decades has revealed maytansine's unique chemical structure and significant bioactivities, including antitumor, antibacterial, anti-inflammatory effects, and HIV inhibition. This historical and cultural context provides a broader understanding of maytansine's potential applications (Huang et al., 2021).
Nanoparticle Delivery Systems
Innovative approaches like nanoparticle assembly have been utilized to deliver maytansine in a more targeted and less toxic manner. Conjugating maytansine to nanoparticles can significantly reduce its toxicity while maintaining therapeutic efficacy, showcasing a promising direction for its clinical application (Xie et al., 2019).
Cell Cycle Phase-specific Cytotoxicity
Studies have shown that maytansine's cytotoxicity is cell cycle phase-specific, with different phases exhibiting varying sensitivities. This specificity plays a crucial role in its effectiveness as an antitumor agent and influences the design of drug combinations and treatment schedules (Rao et al., 1979).
Clinical Trials and Therapeutic Potential
Various clinical trials have evaluated maytansine's therapeutic potential, often in refractory cancer cases. While showing limited efficacy in some trials, its minimal myelosuppression and specific action against certain cancers warrant further exploration in combination therapies and alternative dosing schedules (Neidhart et al., 1980).
Safety And Hazards
Future Directions
The field is starting to consider ADC interactions with the immune system and potential synergistic therapeutic opportunities therein . Expanded use of ADCs beyond oncology indications is also anticipated . There are also investigations into the attachment of specific fluorophores or chelators that could potentially serve as probes to study MT dynamics in vitro .
properties
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[acetyl(methyl)amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46ClN3O10/c1-18-11-10-12-26(45-9)34(43)17-25(46-32(42)36-34)19(2)30-33(5,48-30)27(47-31(41)20(3)37(6)21(4)39)16-28(40)38(7)23-14-22(13-18)15-24(44-8)29(23)35/h10-12,14-15,19-20,25-27,30,43H,13,16-17H2,1-9H3,(H,36,42)/b12-10+,18-11+/t19-,20+,25+,26-,27+,30+,33+,34+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPWGQKGSOKKOO-RSFHAFMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)C)C)C)OC)(NC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)C)C)\C)OC)(NC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46ClN3O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00879995 | |
Record name | Maytansine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00879995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
692.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Maytansine | |
CAS RN |
35846-53-8 | |
Record name | MTS | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35846-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Maytansine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035846538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Maytansine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00879995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Maitansine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.944 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MAYTANSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14083FR882 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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